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molecular formula C14H18O4 B8513713 4-(2-Formyl-3-methyl-phenoxy)-butyric acid ethyl ester

4-(2-Formyl-3-methyl-phenoxy)-butyric acid ethyl ester

Cat. No. B8513713
M. Wt: 250.29 g/mol
InChI Key: LXEYCWSLJPRGMU-UHFFFAOYSA-N
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Patent
US08093385B2

Procedure details

A mixture of copper(II)sulfate pentahydrate (21.98 g, 88.06 mmol) and potassium persulfate (71.42 g, 264 mmol) in water (396 mL) was heated to 63-65° C. to obtain a blue colored solution. Then, a solution of 4-(2,3-dimethyl-phenoxy)-butyric acid ethyl ester (20.81 g, 88.06 mmol) in acetonitrile (220 mL) was added at the above temperature. The resulting light green solution was refluxed for 40 minutes. Then, the reaction mixture was cooled to ˜5° C. in order to precipitate most of the inorganic solids. The resulting solids were collected by filtration and the solid cake was washed with dichloromethane (1.0 L). The two layers of filtrate were separated and the aqueous layer was extracted with dichloromethane (200 mL). The combined organic extracts were washed with brine solution (150 mL) and the organic solution was dried over anhydrous magnesium sulfate. Filtration of the drying agent and the removal of the solvent gave a brown oil. The crude mixture was purified by using a Biotage (40L) column chromatography eluting with 5-10% ethyl acetate in hexanes to obtain 4-(2-formyl-3-methyl-phenoxy)-butyric acid ethyl ester (45.32 g, 94%) as a colorless oil: EI(+)-HRMS m/e calculated for C14H18O4 (M+)+ 250.1205, found 250.1202.
Quantity
20.81 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
71.42 g
Type
reactant
Reaction Step Two
Name
Quantity
396 mL
Type
solvent
Reaction Step Two
Quantity
21.98 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=[O:2].[K+].[K+].[CH2:13]([O:15][C:16](=[O:29])[CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:22]=1[CH3:28])[CH3:14]>O.C(#N)C.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH2:13]([O:15][C:16](=[O:29])[CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:22]=1[CH:28]=[O:2])[CH3:14] |f:0.1.2,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
20.81 g
Type
reactant
Smiles
C(C)OC(CCCOC1=C(C(=CC=C1)C)C)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
71.42 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
396 mL
Type
solvent
Smiles
O
Name
Quantity
21.98 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a blue colored solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting light green solution was refluxed for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to ˜5° C. in order
CUSTOM
Type
CUSTOM
Details
to precipitate most of the inorganic solids
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
the solid cake was washed with dichloromethane (1.0 L)
CUSTOM
Type
CUSTOM
Details
The two layers of filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine solution (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration of the drying agent
CUSTOM
Type
CUSTOM
Details
the removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a brown oil
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified
WASH
Type
WASH
Details
eluting with 5-10% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCOC1=C(C(=CC=C1)C)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45.32 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 205.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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